![molecular formula C9H10F2O2 B3004252 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid CAS No. 2167718-13-8](/img/structure/B3004252.png)
3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tricyclic compounds involves multi-step organic reactions. For instance, the synthesis of 6-Isopropylidenetricyclo[3.3.0.03,7]octane-2-carboxylic acid was achieved from a dimethylfulvene–ethyl acrylate adduct, followed by optical resolution and further transformation to obtain the desired optically active carboxylic acid . Similarly, the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids was performed to study their specificity to membrane transport systems . These methods could potentially be adapted to synthesize the difluorinated compound by introducing fluorine atoms at the appropriate steps.
Molecular Structure Analysis
The molecular structure of tricyclic compounds is complex and can be studied using various spectroscopic techniques. For example, a series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid were analyzed using NMR spectroscopy, which helped in the unambiguous assignment of the bicyclic carbon and proton resonances . X-ray diffraction was used to determine the crystal structure of one of the esters . These techniques could be employed to analyze the molecular structure of 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid. However, the enzyme-catalyzed resolution of related compounds, such as 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylic esters, indicates that biocatalysis could be a valuable tool for obtaining enantiomerically pure substances . This approach could potentially be applied to the difluorinated compound to achieve selective reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the difluorinated compound can be inferred from related structures. For example, the presence of fluorine atoms typically increases the compound's stability and alters its reactivity due to the high electronegativity of fluorine. The papers discuss the properties of similar tricyclic compounds, such as their optical activity , and their reactivity with amino acid transport systems . These properties are crucial for the potential application of these compounds in medicinal chemistry and transport studies.
Aplicaciones Científicas De Investigación
Synthesis and Configuration Studies :
- Derivatives of related tricyclo compounds, like 6-Isopropylidenetricyclo[3.3.0.03,7]octane-2-carboxylic acid, have been synthesized and used to study absolute configurations and rotations (Naemura, Komatsu, & Chikamatsu, 1986).
Enzyme-Catalyzed Resolutions :
- Compounds like 3,8-Dioxatricyclo[3.2.1.0 2,4]octane-6-carboxylic acid have been used in enzyme-catalyzed kinetic resolutions, providing insight into the synthesis of carbasugars and carbocyclic biologically active natural products (Hamada et al., 2009).
Reactivity and Transformation Studies :
- Research on dihalocarbenes with quadricyclane, which is structurally related, has shown distinct reaction courses, providing insights into the reactivity of these compounds (Jefford, Roussilhe, & Papadopoulos, 1985).
Conformational Studies :
- Bicyclo compounds, such as 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and α-amino acids, have been synthesized, offering insight into conformationally constrained dipeptide isosteres (Guarna et al., 1999).
Electrophilic Fluorination :
- Research on fluorination of β-dicarbonyl compounds, such as 1,3-dicarbonyl compounds converted to difluoro derivatives, can provide insights into the reactivity of similar fluorinated cyclic compounds (Banks, Lawrence, & Popplewell, 1994).
Inductive Effects Studies :
- Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have explored inductive effects, useful for understanding similar bicyclic carboxylic acid compounds (Exner & Böhm, 2002).
Transport Applications :
- The synthesis and comparison of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with other bicyclic compounds have been studied for their specificity to membrane transport systems (Christensen et al., 1983).
Safety and Hazards
Propiedades
IUPAC Name |
3,3-difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)6-3-1-4(7(6)9)5(2-3)8(12)13/h3-7H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMSZXZCKQRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2C3(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

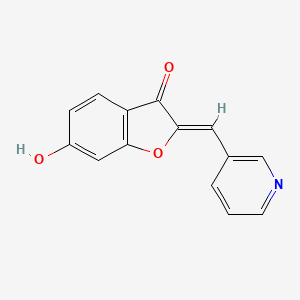
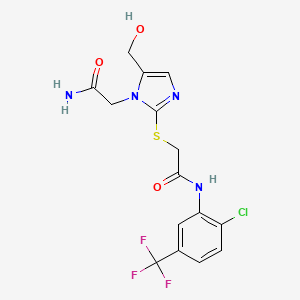
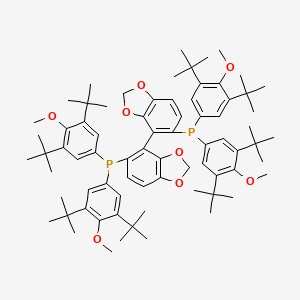


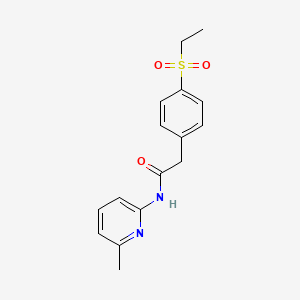


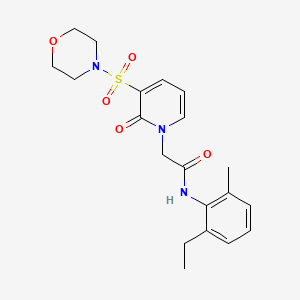
![[1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride](/img/structure/B3004185.png)
![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)
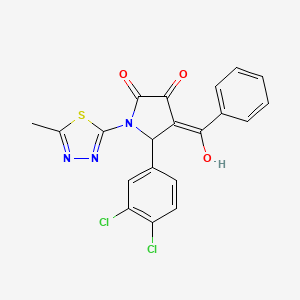

![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)